3-Bromo-5-methyl-2-nitropyridine
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Overview
Description
3-Bromo-5-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a nitro group at the second position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
3-Bromo-5-methyl-2-nitropyridine has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-5-methyl-2-nitropyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis for the construction of carbon–carbon bonds . The downstream effects include the formation of biaryl compounds, which are important structures in pharmaceuticals and organic materials .
Pharmacokinetics
The compound is used in research settings, and its adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific experimental conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of biaryl compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature .
Biochemical Analysis
Biochemical Properties
Nitropyridines, a class of compounds to which 3-Bromo-5-methyl-2-nitropyridine belongs, are known to participate in various biochemical reactions
Cellular Effects
Nitropyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitropyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-methyl-2-nitropyridine can be synthesized through several methods. One common method involves the bromination of 2-methyl-5-nitropyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 20-30°C .
Another method involves the nitration of 3-bromo-2-methylpyridine. This reaction uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5°C) to introduce the nitro group at the second position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization and recrystallization techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or hydrazine hydrate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or hydrazine hydrate in ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include 3-amino-5-methyl-2-nitropyridine or 3-thio-5-methyl-2-nitropyridine.
Reduction Reactions: The major product is 3-bromo-5-methyl-2-aminopyridine.
Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-5-nitropyridine: Similar structure but with different substitution pattern.
3-Bromo-2-methoxy-5-nitropyridine: Contains a methoxy group instead of a methyl group.
2-Bromo-5-nitropyridine: Lacks the methyl group present in 3-Bromo-5-methyl-2-nitropyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-5-methyl-2-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROVGPWCJKUPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565604 |
Source
|
Record name | 3-Bromo-5-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-02-6 |
Source
|
Record name | 3-Bromo-5-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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